4-(1,1-Difluoroethyl)piperidine hydrochloride
Overview
Description
“4-(1,1-Difluoroethyl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1257300-08-5. It has a molecular weight of 185.64 .
Molecular Structure Analysis
The InChI Code for “this compound” is1S/C7H13F2N.ClH/c1-7(8,9)6-2-4-10-5-3-6;/h6,10H,2-5H2,1H3;1H
. This code provides a specific representation of the molecular structure of the compound.
Scientific Research Applications
Application in Parkinsonism Study
4-(1,1-Difluoroethyl)piperidine hydrochloride was found in a substance injected by patients who developed marked parkinsonism after using an illicit drug intravenously. This compound was primarily 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) with trace amounts of 1-methyl-4-phenyl-4-propionoxy-piperidine (MPPP). It is suggested that this chemical selectively damages cells in the substantia nigra, providing insight into the chemical's potential impact on neurological pathways (Langston, Ballard, Tetrud, & Irwin, 1983).
Role in Hemodialysis and Anticoagulation
The compound was studied in the context of hemodialysis. MD 805, a derivative, was used as an anticoagulant in patients with chronic renal failure undergoing maintenance hemodialysis and was compared with heparin. MD 805 showed stable antithrombin effects without significant interindividual differences in coagulation time, and did not lead to an increase in proteins released as a result of platelet activation in the hemodialysis circuit, proving useful in maintenance anticoagulation therapy (Matsuo, Nakao, Yamada, & Matsuo, 1986).
Influence on Sleep-Related and Growth Hormone Secretion
Piperidine, a structural relative, was studied for its effect on sleep-related and insulin-induced growth hormone (GH) and prolactin (PRL) secretion. Piperidine, a nicotinic cholinergic receptor stimulator, showed significant enhancement of sleep-related GH secretion without affecting PRL. These findings support the hypothesis that cholinergic pathways facilitate sleep-related and insulin-induced GH secretion, suggesting potential therapeutic implications in disorders related to GH secretion (Mendelson, Lantigua, Wyatt, Gillin, & Jacobs, 1981).
Properties
IUPAC Name |
4-(1,1-difluoroethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c1-7(8,9)6-2-4-10-5-3-6;/h6,10H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAOAXQMNRAELO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257300-08-5 | |
Record name | 4-(1,1-difluoroethyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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